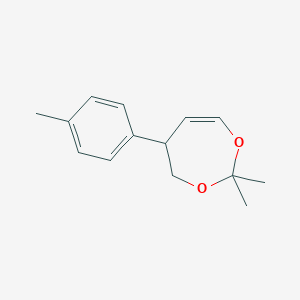
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- is a chemical compound with a unique structure that includes a dioxepin ring
Preparation Methods
The synthesis of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method includes the hydroformylation of 4,7-dihydro-1,3-dioxepin derivatives to form optically active aldehydes . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include hydroformylation agents for oxidation and specific catalysts for reduction and substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications.
Industry: It can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- include:
These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1,3-Dioxepin, 4,5-dihydro-2,2-dimethyl-5-(4-methylphenyl)- lies in its specific substituents and the resulting chemical behavior.
Properties
CAS No. |
153867-10-8 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,2-dimethyl-5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C14H18O2/c1-11-4-6-12(7-5-11)13-8-9-15-14(2,3)16-10-13/h4-9,13H,10H2,1-3H3 |
InChI Key |
RELMXWHIKLIRGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC(OC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















